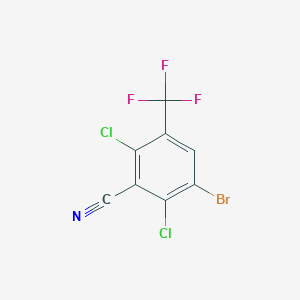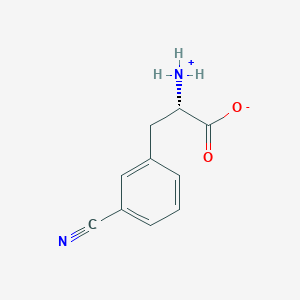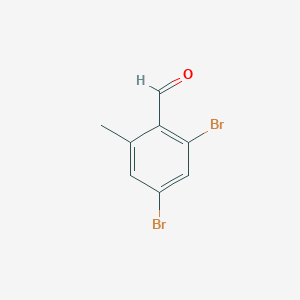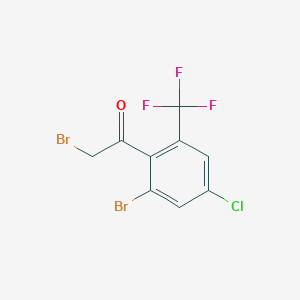
2'-Bromo-4'-chloro-6'-(trifluoromethyl)phenacyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Bromo-4’-chloro-6’-(trifluoromethyl)phenacyl bromide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-chloro-6’-(trifluoromethyl)phenacyl bromide typically involves a multi-step process. One common method includes a Friedel-Crafts acylation followed by bromination. The Friedel-Crafts acylation introduces the acyl group to the aromatic ring, and subsequent bromination adds the bromine atoms to the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.
化学反应分析
Types of Reactions
2’-Bromo-4’-chloro-6’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and palladium catalysts for coupling reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenacyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
2’-Bromo-4’-chloro-6’-(trifluoromethyl)phenacyl bromide has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2’-Bromo-4’-chloro-6’-(trifluoromethyl)phenacyl bromide involves its ability to act as an electrophile in various chemical reactions. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl enhances its reactivity. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. Molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
2-Bromoacetophenone: Similar in structure but lacks the chlorine and trifluoromethyl groups.
2-Bromo-4-chloroacetophenone: Similar but does not have the trifluoromethyl group.
Uniqueness
2’-Bromo-4’-chloro-6’-(trifluoromethyl)phenacyl bromide is unique due to the presence of all three substituents (bromine, chlorine, and trifluoromethyl) on the phenacyl bromide structure. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable reagent in various synthetic applications.
属性
分子式 |
C9H4Br2ClF3O |
|---|---|
分子量 |
380.38 g/mol |
IUPAC 名称 |
2-bromo-1-[2-bromo-4-chloro-6-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-7(16)8-5(9(13,14)15)1-4(12)2-6(8)11/h1-2H,3H2 |
InChI 键 |
UHCBBIUUOSUMPK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)CBr)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)

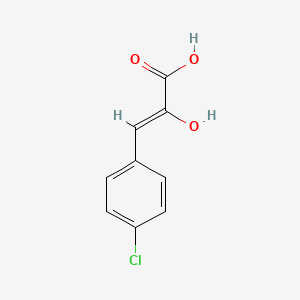

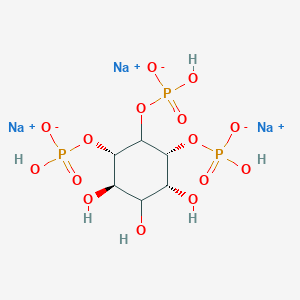

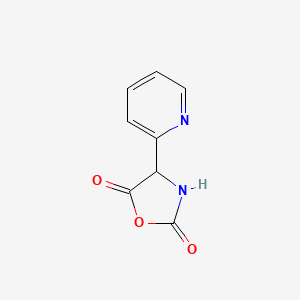
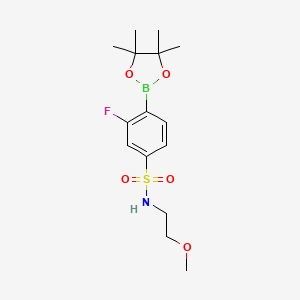
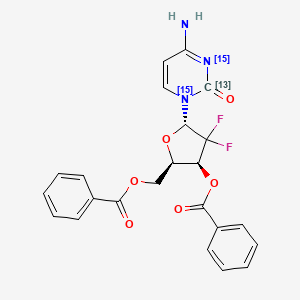
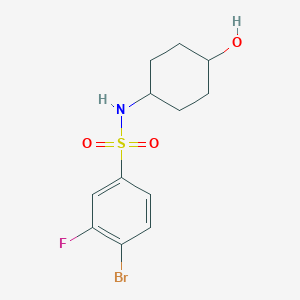
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
